Trehalase Inhibition Constant (Ki) Comparison Across Pseudodisaccharide Inhibitors
Salbostatin is a competitive inhibitor of porcine kidney trehalase with a reported Ki of 1.8 × 10^-7 M [1]. In cross-study comparisons, validamycin A inhibited Dictyostelium discoideum trehalase with an IC50 of 1 × 10^-9 M [2], while validoxylamine A inhibited insect trehalase with a Ki of 4.3 × 10^-10 M [3]. Although salbostatin exhibits lower absolute affinity, its Ki value lies within a therapeutically exploitable range (10^-7–10^-8 M) and may offer a distinct selectivity window for agricultural pest trehalase over mammalian enzymes.
| Evidence Dimension | Trehalase inhibition constant (Ki or IC50) |
|---|---|
| Target Compound Data | Salbostatin: Ki = 1.8 × 10^-7 M (porcine kidney trehalase) |
| Comparator Or Baseline | Validamycin A: IC50 = 1 × 10^-9 M (D. discoideum trehalase); Validoxylamine A: Ki = 4.3 × 10^-10 M (insect trehalase) |
| Quantified Difference | Salbostatin Ki is approximately 180-fold higher than validamycin A IC50 and 418-fold higher than validoxylamine A Ki |
| Conditions | Salbostatin: 20 mM phosphate buffer, pH 6.5, 37°C; Validamycin A: D. discoideum trehalase assay; Validoxylamine A: insect trehalase assay |
Why This Matters
The 180–418-fold lower affinity of salbostatin may translate into a wider safety margin for non-target organisms in agricultural applications, a critical parameter for regulatory approval.
- [1] US Patent US5091524A. Glycosidase inhibitor salbostatin, process for its preparation, and its use. 1992. https://patents.google.com/patent/US5091524A/en View Source
- [2] PubMed: Trehalase of Dictyostelium discoideum: inhibition by amino-containing analogs of trehalose and affinity purification. PMID: 1834321. https://pubmed.ncbi.nlm.nih.gov/1834321/ View Source
- [3] PubMed: Trehalase inhibitors, validoxylamine A and related compounds as insecticides. PMID: 17077519. https://pubmed.ncbi.nlm.nih.gov/17077519/ View Source
